Azul de tiazolio

Descripción general

Descripción

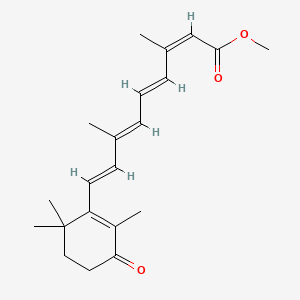

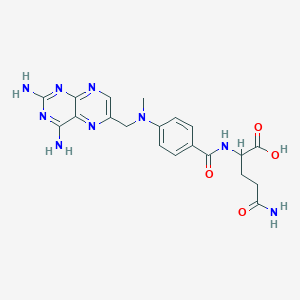

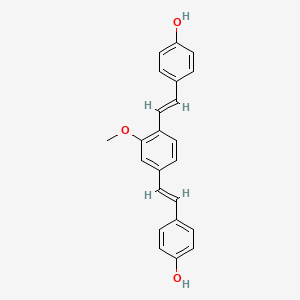

Bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio, comúnmente conocido como MTT, es un compuesto tetrazólico amarillo. Se utiliza ampliamente en la investigación biológica y química, particularmente en ensayos de viabilidad celular. El compuesto se reduce a formazán, un producto de color púrpura, por células metabólicamente activas, lo que lo convierte en una herramienta valiosa para evaluar la actividad metabólica celular.

Aplicaciones Científicas De Investigación

El bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio se utiliza ampliamente en la investigación científica para diversas aplicaciones:

Ensayos de Viabilidad Celular: Es un reactivo clave en ensayos colorimétricos para evaluar la viabilidad, proliferación y citotoxicidad celular.

Cribado de Fármacos: Se utiliza para evaluar los efectos citotóxicos de posibles agentes medicinales y materiales tóxicos en cultivos celulares.

Investigación del Cáncer: El compuesto se utiliza para estudiar los efectos de los agentes anticancerígenos en la viabilidad y proliferación celular.

Estudios Bioquímicos: Se utiliza para investigar la actividad metabólica celular y los efectos de diversos tratamientos en el metabolismo celular.

Mecanismo De Acción

El mecanismo de acción del bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio implica su reducción por enzimas oxidorreductasas celulares para formar formazán. Este proceso de reducción depende de la presencia de NADPH o NADH como donantes de electrones. El producto formazán se acumula dentro de las células, y su concentración se mide espectrofotométricamente para evaluar la viabilidad y la actividad metabólica celular .

Análisis Bioquímico

Biochemical Properties

Thiazolyl Blue plays a significant role in biochemical reactions. It is reduced by mitochondrial dehydrogenases of living cells to form a dark blue, water-insoluble formazan . This reduction process involves enzymes and proteins within the cell, particularly those located in the mitochondria . The nature of these interactions is primarily reductive, with Thiazolyl Blue serving as an electron acceptor .

Cellular Effects

Thiazolyl Blue has profound effects on various types of cells and cellular processes. It is used as an indicator of cell viability and proliferation . The reduction of Thiazolyl Blue to formazan is an indication of metabolic activity within the cell, which can be used to assess cell function .

Molecular Mechanism

The mechanism of action of Thiazolyl Blue at the molecular level involves its reduction by mitochondrial dehydrogenases. This process results in the formation of a dark blue, water-insoluble formazan . The intensity of the resulting color can be measured colorimetrically at 570 nm, providing a quantitative measure of cellular metabolic activity .

Temporal Effects in Laboratory Settings

Over time, Thiazolyl Blue continues to interact with the metabolic processes within cells. The product’s stability and degradation over time are factors that can influence the results of experiments using this compound

Metabolic Pathways

Thiazolyl Blue is involved in the metabolic pathways related to the mitochondrial dehydrogenase activity. It serves as an electron acceptor in these pathways

Transport and Distribution

Thiazolyl Blue, due to its positive charge, can pass through cell membranes and is transported to the mitochondria where it is reduced to formazan . The distribution of Thiazolyl Blue within cells and tissues is therefore largely determined by the presence and activity of mitochondrial dehydrogenases .

Subcellular Localization

The subcellular localization of Thiazolyl Blue is primarily within the mitochondria of cells . This localization is due to the compound’s interaction with mitochondrial dehydrogenases, which reduce the Thiazolyl Blue to formazan . The activity or function of Thiazolyl Blue is thus closely tied to its subcellular localization within the mitochondria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio implica la reacción de cloruro de 2,5-difeniltetrazolio con 4,5-dimetiltiazol. La reacción se lleva a cabo normalmente en un medio acuoso bajo condiciones controladas de temperatura y pH. El producto se purifica entonces mediante técnicas de recristalización o cromatografía .

Métodos de Producción Industrial

En entornos industriales, la producción de bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza. Se implementan medidas de control de calidad para monitorear la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio se somete a reacciones de reducción, donde se convierte en formazán por las enzimas oxidorreductasas celulares. Esta reducción se ve facilitada por la presencia de nicotinamida adenina dinucleótido fosfato (NADPH) o nicotinamida adenina dinucleótido (NADH) como donantes de electrones .

Reactivos y Condiciones Comunes

La reducción de bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio a formazán se produce normalmente en presencia de solución salina tamponada con fosfato (PBS) y en condiciones fisiológicas (37 °C, pH 7,4). La reacción se realiza a menudo en medios de cultivo celular que contienen suero fetal de ternera y otros nutrientes .

Principales Productos Formados

El producto principal formado a partir de la reducción del bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio es el formazán, un compuesto de color púrpura. La intensidad del color púrpura es directamente proporcional al número de células viables y metabólicamente activas presentes en el ensayo .

Comparación Con Compuestos Similares

El bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio se compara a menudo con otras sales de tetrazolio utilizadas en ensayos de viabilidad celular, tales como:

XTT (2,3-bis-(2-metoxi-4-nitro-5-sulfofenil)-2H-tetrazolio-5-carboxanilida): El XTT se reduce a un producto de formazán soluble en agua, ofreciendo mayor sensibilidad y un rango dinámico más amplio en comparación con el bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio.

MTS (3-(4,5-dimetiltiazol-2-il)-5-(3-carboximetoxifenil)-2-(4-sulfofenil)-2H-tetrazolio): El MTS produce un producto de formazán que es soluble en solución salina tamponada con fosfato, lo que simplifica el procedimiento del ensayo.

WST-1 (Sal de Tetrazolio Soluble en Agua-1): El WST-1 se reduce fuera de la célula a través del transporte de electrones de la membrana plasmática, evitando la necesidad de pasos de solubilización.

Cada uno de estos compuestos tiene propiedades únicas que los hacen adecuados para aplicaciones específicas, pero el bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio sigue siendo un reactivo ampliamente utilizado y fiable para ensayos de viabilidad celular.

Propiedades

IUPAC Name |

2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSAVLVSZKNRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13146-93-5 (parent) | |

| Record name | Thiazolyl blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60889338 | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline] | |

| Record name | Thiazolyl blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.11X10-11 mm Hg at 25 °C /Estimated/ | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

298-93-1 | |

| Record name | [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolyl blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolyl blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 298-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLYL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUY85H477I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195 °C (decomposes) | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , , ] Thiazolyl blue acts as an artificial electron acceptor. Viable cells, with active metabolism, contain NAD(P)H-dependent oxidoreductases, particularly in their mitochondria. These enzymes can reduce the yellow, water-soluble thiazolyl blue (MTT) into a purple, water-insoluble formazan crystal. This formazan product can then be solubilized using organic solvents like dimethyl sulfoxide (DMSO) and quantified spectrophotometrically. The intensity of the resulting purple color is directly proportional to the number of viable cells, serving as a reliable indicator of cell viability and metabolic activity. You can find more information on this assay in the paper titled "A comparison of Thiazolyl blue (MTT) versus Sulforhodamine B (SRB) assay in assessment of antiproliferation effect of bromelain on 4T1, AGS and PC3 cancer cell lines." []

A: [, ] The reduction of MTT to formazan predominantly occurs in the mitochondria due to the high concentration of NAD(P)H-dependent oxidoreductases present within this organelle. This reduction process is indicative of active cellular respiration occurring in the mitochondria, a key marker of viable and metabolically active cells. Therefore, the MTT assay is often used as an indirect measure of mitochondrial function. Studies like "Neuroprotective effects of mitoquinone and oleandrin on Parkinson's disease model in zebrafish" have demonstrated the link between MTT reduction and mitochondrial function in the context of neuroprotection. []

A: [, ] The molecular formula of thiazolyl blue is C18H16BrN5S. It has a molecular weight of 414.32 g/mol. Details about its use in dehydrogenase assays can be found in the paper "A new assay for diaphorase activity in reagent formulations, based on the reduction of thiazolyl blue." []

A: [, ] Thiazolyl blue is widely used to detect dehydrogenase activity, particularly in enzyme assays. Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a molecule. In the presence of a suitable electron carrier like NADH, the enzyme diaphorase can transfer electrons to thiazolyl blue, leading to its reduction to formazan. This color change forms the basis for measuring diaphorase activity, as described in "A new assay for diaphorase activity in reagent formulations, based on the reduction of thiazolyl blue." []

A: [, ] Yes, computational methods like density functional theory (DFT) have been used to model the interaction of thiazolyl blue with various metal ions. This information is crucial for understanding its complex formation and extraction behavior in analytical chemistry applications. Studies such as "Complex Formation in a Liquid-Liquid Extraction System Containing Vanadium(IV/V), 2,3-Dihydroxynaphtahlene and Thiazolyl Blue" have employed DFT calculations to elucidate the structure and stability of these complexes. []

A: [, ] While thiazolyl blue is widely used, research has explored modifications to improve its solubility or sensitivity. For example, the replacement of the tetrazole ring with other heterocycles or modifications to the phenyl substituents could potentially alter its redox potential and spectral properties. These changes could lead to the development of analogs with improved performance in specific applications.

A: [, ] Thiazolyl blue is generally stored as a powder at 2-8 °C, protected from light and moisture, to ensure its long-term stability. Stock solutions are commonly prepared in phosphate-buffered saline (PBS) or other suitable buffers and should be stored similarly to minimize degradation.

A: [, , , ] The MTT assay, due to its ability to reflect cell viability and metabolic activity, finds diverse applications beyond cancer research. It's invaluable in:

A: [, , ] Yes, several alternatives to the MTT assay are available, each with advantages and disadvantages:

A: [, ] Thiazolyl blue was introduced as a reagent for biochemical assays in the 1950s. Its use in assessing cell viability, through the MTT assay, was pioneered by Mosmann in 1983. Since then, the MTT assay has become one of the most widely used methods for measuring cell viability and proliferation in various research fields.

A: [, , , ] The diverse applications of thiazolyl blue, spanning cell biology, biochemistry, toxicology, and material science, have fueled interdisciplinary research efforts. For instance:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate](/img/structure/B1676422.png)